Product packaging for Benzene, 1-bromo-4-(2-propenyl)-(Cat. No.:CAS No. 2294-43-1)

Benzene, 1-bromo-4-(2-propenyl)-

Cat. No.: B1295313
CAS No.: 2294-43-1
M. Wt: 197.07 g/mol
InChI Key: LIGHOIDTGDLAKK-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-4-(2-propenyl)- is a useful research compound. Its molecular formula is C9H9Br and its molecular weight is 197.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-bromo-4-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-bromo-4-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9B B1295313 Benzene, 1-bromo-4-(2-propenyl)- CAS No. 2294-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGHOIDTGDLAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177481
Record name Benzene, 1-bromo-4-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2294-43-1
Record name Benzene, 1-bromo-4-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-4-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing Benzene, 1 Bromo 4 2 Propenyl Within Brominated Aromatic Hydrocarbons

Benzene (B151609), 1-bromo-4-(2-propenyl)-, with the chemical formula C₉H₉Br, is classified as a brominated aromatic hydrocarbon. prepchem.commsu.edu This class of compounds is characterized by a benzene ring substituted with at least one bromine atom. The bromine atom imparts specific properties to the aromatic ring, influencing its reactivity and providing a handle for further chemical transformations. uomustansiriyah.edu.iq Brominated aromatic hydrocarbons are significant in organic synthesis, serving as precursors to a wide array of more complex molecules. organic-chemistry.orgorganic-chemistry.org

The presence of the bromine atom on the benzene ring in Benzene, 1-bromo-4-(2-propenyl)- makes it a valuable intermediate. organic-chemistry.org It can participate in various reactions, including nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups. researchgate.net

Significance of the Allyl Moiety and Bromine Substituent in Contemporary Synthetic Organic Chemistry

The synthetic utility of Benzene (B151609), 1-bromo-4-(2-propenyl)- is largely attributed to its two key functional groups: the allyl moiety and the bromine substituent.

The allyl group (–CH₂–CH=CH₂) is a versatile functional group in organic chemistry. researchgate.net Its double bond can undergo a variety of addition reactions, and the allylic position is susceptible to substitution reactions. researchgate.netrsc.org The allyl group can be used as a protecting group for alcohols and amines, and its reactivity is crucial in forming carbon-carbon bonds. rsc.org The presence of the allyl group in Benzene, 1-bromo-4-(2-propenyl)- opens up avenues for a range of synthetic transformations. researchgate.net

The bromine substituent on the aromatic ring is a cornerstone of modern synthetic strategies. uomustansiriyah.edu.iqorganic-chemistry.org As a good leaving group, the bromine atom can be readily displaced by nucleophiles. researchgate.net More importantly, it is an essential participant in numerous transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals and materials. acs.org The bromine atom in Benzene, 1-bromo-4-(2-propenyl)- serves as a linchpin for introducing a vast array of substituents at a specific position on the benzene ring. organic-chemistry.org

Historical Development and Evolution of Research on Allyl and Bromo Substituted Benzenes

Strategies for Carbon-Carbon Bond Formation in Benzene, 1-bromo-4-(2-propenyl)- Synthesis

The creation of the bond between the benzene ring and the allyl group is a critical step in the synthesis of Benzene, 1-bromo-4-(2-propenyl)-. Chemists have developed several approaches to achieve this, primarily falling into the categories of alkylation and cross-coupling reactions.

Alkylation Approaches for Introducing the Allyl Moiety

Alkylation reactions are a traditional and direct method for attaching an allyl group to a benzene ring. This can be accomplished through a two-step process involving the initial alkylation of a benzene derivative followed by a subsequent bromination step.

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with aromatic rings. chemistrystudent.comyoutube.com In this approach, benzene can be reacted with an allyl halide, such as allyl bromide, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). chemistrystudent.comlibretexts.org This reaction proceeds through the formation of an electrophilic carbocation from the allyl bromide, which then attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction. chemistrystudent.comyoutube.com The initial product of this reaction is allylbenzene (B44316).

However, the Friedel-Crafts alkylation is not without its limitations. The reaction can be difficult to stop at a single substitution, often leading to polyalkylation. libretexts.org To achieve a higher yield of the mono-alkylation product, a large excess of benzene is often used. libretexts.org

Once allylbenzene is synthesized, the next step is the introduction of a bromine atom onto the benzene ring. For the synthesis of Benzene, 1-bromo-4-(2-propenyl)-, a targeted bromination is required. This is typically achieved through electrophilic aromatic substitution. The allyl group is an ortho-, para-directing group, meaning it will direct the incoming bromine atom to the positions ortho and para to it. To obtain the desired para-isomer, reaction conditions can be optimized.

An alternative to direct bromination of allylbenzene is to start with a brominated benzene derivative. For instance, a Grignard reagent can be prepared from bromobenzene (B47551), which is then reacted with allyl bromide to yield allylbenzene. prepchem.com This method, while effective for producing allylbenzene, would still require a subsequent bromination step to introduce the second bromine atom in the desired position. A more direct approach starts with p-dibromobenzene. prepchem.com In this synthesis, p-bromophenylmagnesium bromide is formed and then reacted with allyl bromide. prepchem.com This method directly yields 3-(4-bromophenyl)-1-propene, which is Benzene, 1-bromo-4-(2-propenyl)-. prepchem.com The reported yield for this reaction is 66% based on bromobenzene, with the product having a boiling point of 95-96°C at 12 mm Hg. prepchem.com

Cross-Coupling Reactions for Allyl Group Installation

Modern synthetic chemistry often relies on powerful cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. These methods have been applied to the synthesis of allylated aromatic compounds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While specific examples for the direct synthesis of Benzene, 1-bromo-4-(2-propenyl)- via this method are not extensively detailed in the provided search results, the general principles of reactions like the Suzuki, Heck, and Stille couplings are applicable. For instance, a Suzuki coupling could theoretically involve the reaction of a bromo-substituted arylboronic acid with an allyl halide in the presence of a palladium catalyst. Conversely, the target molecule, 1-allyl-4-bromobenzene, is itself used as a reagent in Suzuki coupling reactions, highlighting the utility of this class of compounds in further synthetic transformations. biosynth.com

More specifically, palladium-catalyzed distal alkylation of silyldienol and silyltrienol ethers of enones with activated halides, including allylic halides, has been reported. rsc.org This demonstrates the capability of palladium catalysis to form C(sp³)–C(sp³) bonds at positions remote from the initial functional group. rsc.org Another relevant palladium-catalyzed reaction is the ortho C–H bond alkylation of benzylamides with α-bromo ketones, which, while not a direct synthesis of the target compound, illustrates the power of palladium to functionalize C-H bonds. rsc.org

A novel and efficient method for the formation of allylarenes involves the use of merged gold and visible-light photoredox catalysis. nih.govacs.orgthieme-connect.de This reaction couples aryldiazonium salts with trialkylallylsilanes. nih.govacs.org The proposed mechanism involves the generation of an electrophilic arylgold(III) intermediate, promoted by the photoredox cycle. nih.govnih.gov This intermediate then undergoes transmetalation with the allyltrimethylsilane (B147118) to form the desired allylarene product. nih.govacs.org This methodology has been shown to be compatible with a range of functional groups, including bromoaryls. rsc.org This indicates that a 4-bromo-substituted aryldiazonium salt could be a suitable starting material for the synthesis of Benzene, 1-bromo-4-(2-propenyl)-. The reaction proceeds under mild conditions, often at ambient temperature and utilizing visible light, making it an attractive and modern synthetic strategy. nih.gov

Targeted Bromination Procedures for Benzene, 1-bromo-4-(2-propenyl)-

The selective introduction of a bromine atom at the desired position is a crucial aspect of synthesizing Benzene, 1-bromo-4-(2-propenyl)-. This can be achieved either by starting with a pre-brominated precursor or by the selective bromination of an allylbenzene intermediate.

As previously mentioned, one of the most direct synthetic routes starts with p-dibromobenzene. prepchem.com This ensures that the bromine atom is in the correct para position from the outset. The subsequent Grignard formation and reaction with allyl bromide then installs the allyl group at the desired location. prepchem.com

When starting with allylbenzene, selective bromination of the aromatic ring is necessary. The allyl group directs incoming electrophiles to the ortho and para positions. To favor the formation of the para-isomer, reaction conditions such as temperature and solvent can be manipulated.

Alternatively, benzylic bromination, which involves the substitution of a hydrogen atom on the carbon adjacent to the benzene ring, is a possibility. masterorganicchemistry.comyoutube.com However, for the synthesis of Benzene, 1-bromo-4-(2-propenyl)-, aromatic bromination is required. The reagent of choice for selective benzylic bromination is N-bromosuccinimide (NBS), typically in the presence of a radical initiator or light. masterorganicchemistry.comyoutube.comlibretexts.orgchadsprep.com NBS is used to maintain a low concentration of bromine, which favors radical substitution over electrophilic addition to the double bond of the allyl group. masterorganicchemistry.comyoutube.com While this is a powerful tool for benzylic functionalization, it is the electrophilic aromatic bromination that is required to place the bromine on the benzene ring to form the target compound. The selectivity between aryl and benzylic bromination can be influenced by the reaction conditions. gla.ac.uk For instance, photo-initiated reactions with NBS in dichloromethane (B109758) have shown high selectivity for benzylic bromination. gla.ac.uk To achieve aromatic bromination, different conditions, typically involving a Lewis acid catalyst, would be employed.

Below is a data table summarizing the synthetic methodologies discussed:

Methodology Starting Materials Key Reagents/Catalysts Product Key Features Reference(s)
Alkylation and BrominationBenzene, Allyl BromideAlCl₃, Br₂Benzene, 1-bromo-4-(2-propenyl)-Classic two-step synthesis; risk of polyalkylation. chemistrystudent.com, youtube.com, libretexts.org
Grignard Reactionp-Dibromobenzene, Allyl BromideMagnesiumBenzene, 1-bromo-4-(2-propenyl)-Direct synthesis with defined regiochemistry. prepchem.com
Gold/Photoredox Catalysis4-Bromo-aryldiazonium salt, AllyltrimethylsilaneGold catalyst, Photosensitizer, Visible lightBenzene, 1-bromo-4-(2-propenyl)-Modern, mild, and efficient method. nih.gov, acs.org, rsc.org

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto a benzene ring. For the synthesis of Benzene, 1-bromo-4-(2-propenyl)-, this typically involves the bromination of allylbenzene. Aromatic rings, being less reactive than alkenes, require a catalyst to facilitate bromination. libretexts.orgpressbooks.pub A common approach employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.orgpressbooks.pub The catalyst polarizes the Br₂ molecule, creating a more potent electrophile that can attack the electron-rich benzene ring. libretexts.orgpressbooks.pub

The mechanism proceeds through a two-step process:

Formation of the sigma complex: The electrophile attacks the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product. libretexts.org

Theoretical studies using density functional theory (DFT) have provided deeper insights into the mechanism, suggesting that the reaction preferentially follows an addition-elimination pathway without the formation of a stable charged Wheland intermediate under certain conditions. nih.gov

It is crucial to control the reaction conditions to favor aromatic substitution over addition to the allyl group's double bond. ontosight.ai

Radical Bromination Utilizing N-Bromosuccinimide (NBS)

An alternative strategy involves radical bromination, which is particularly effective for introducing a bromine atom at the benzylic position—the carbon adjacent to the benzene ring. chadsprep.comyoutube.com N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used in conjunction with a radical initiator like light or peroxides. chadsprep.commasterorganicchemistry.com This method, known as the Wohl-Ziegler reaction, is preferred over using Br₂ for benzylic bromination because it minimizes competing reactions, such as electrophilic addition to the double bond or substitution on the aromatic ring. chadsprep.commasterorganicchemistry.com

The mechanism of allylic/benzylic bromination with NBS is a radical chain reaction: chemistrysteps.comlibretexts.org

Initiation: Homolytic cleavage of the N-Br bond in NBS, often initiated by light or a radical initiator, generates a bromine radical. chadsprep.comchemistrysteps.com

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of allylbenzene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). chemistrysteps.com The HBr then reacts with NBS to produce a low concentration of molecular bromine (Br₂). chemistrysteps.comlibretexts.org This newly formed Br₂ is then attacked by the benzylic radical to yield the brominated product and another bromine radical, which continues the chain reaction. chemistrysteps.com

Termination: The reaction terminates when radicals combine.

The use of NBS maintains a low, steady concentration of Br₂, which favors the desired radical substitution pathway over electrophilic addition to the alkene. masterorganicchemistry.comlibretexts.org

Multi-Step Synthetic Pathways Involving Functional Group Interconversions

Wittig Reaction-Based Syntheses for Alkenylbenzene Precursors

The Wittig reaction is a powerful tool for alkene synthesis, reacting an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to form a new carbon-carbon double bond. byjus.comlumenlearning.com This method can be employed to construct the allyl group on a pre-brominated benzene ring.

A typical synthesis would involve:

Preparation of the Wittig reagent: An allyl halide, such as allyl bromide, reacts with triphenylphosphine (B44618) via an SN2 reaction to form a phosphonium salt. lumenlearning.commasterorganicchemistry.com This salt is then deprotonated with a strong base, like n-butyllithium, to generate the corresponding ylide. lumenlearning.commasterorganicchemistry.com

Reaction with an aldehyde: The ylide is then reacted with 4-bromobenzaldehyde (B125591). The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com

Formation of the alkene: The reaction proceeds through a cyclic intermediate called an oxaphosphetane, which then collapses to form the desired alkene, Benzene, 1-bromo-4-(2-propenyl)-, and triphenylphosphine oxide. lumenlearning.comorganic-chemistry.orgumass.edu The formation of the highly stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. umass.edu

A documented example demonstrates the synthesis of a similar compound, 1-bromo-4-(2-methyl-1-propenyl)benzene, from 4-bromobenzaldehyde and isopropyltriphenylphosphonium (B8661593) iodide, achieving a 77% yield. prepchem.com

Alkylation of Malonate Derivatives and Subsequent Transformations

The malonic ester synthesis provides a versatile route to substituted carboxylic acids, which can then be further transformed. wikipedia.orgpatsnap.com This pathway can be adapted to synthesize the target compound.

The general steps are as follows:

Enolate formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to deprotonate the acidic α-carbon, forming a stabilized enolate. wikipedia.orglibretexts.org

Alkylation: The nucleophilic enolate is then reacted with a suitable alkyl halide, in this case, 4-bromobenzyl bromide, in an SN2 reaction to form an alkylated malonic ester. libretexts.orgorganicchemistrytutor.com

Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed to a dicarboxylic acid, which upon heating, undergoes decarboxylation (loss of CO₂) to yield a substituted acetic acid. wikipedia.orglibretexts.org

Further steps would be required to convert the carboxylic acid functional group into the 2-propenyl group to arrive at the final target molecule. This multi-step approach offers flexibility in introducing various substituents. organicchemistrytutor.com

Emerging Catalytic Systems in the Synthesis of Benzene, 1-bromo-4-(2-propenyl)-

Rhodium-Catalyzed C-H Functionalization Approaches

Modern synthetic chemistry has seen the rise of transition metal-catalyzed C-H functionalization as a powerful and atom-economical method for forming carbon-carbon bonds. nih.gov Rhodium catalysts, in particular, have shown great promise in this area. nih.govescholarship.org

These methods could potentially be applied to the synthesis of Benzene, 1-bromo-4-(2-propenyl)- by directly coupling a brominated aromatic compound with an alkene. For instance, a rhodium(III)-catalyzed reaction could activate a C-H bond on a brominated benzene derivative, followed by insertion of an allene (B1206475) or a related unsaturated partner. researchgate.net Research has demonstrated the feasibility of Rh(III)-catalyzed C-H additions across alkenes and alkynes. nih.gov

While specific examples for the direct synthesis of Benzene, 1-bromo-4-(2-propenyl)- via this method are still emerging, the general principle has been established. For example, rhodium-catalyzed ortho-mono-alkynylation of aryl sulfonamides with bromoalkynes has been reported, showcasing the potential for functionalizing C-H bonds in the presence of a halide. rsc.org These catalytic systems often require a directing group to achieve high regioselectivity. escholarship.org The development of these catalytic approaches represents an active area of research with the potential to provide more efficient and environmentally friendly synthetic routes. nih.gov

Interactive Data Table of Synthetic Reactions

Reaction TypeStarting MaterialsKey ReagentsProduct
Electrophilic Aromatic BrominationAllylbenzeneBr₂, FeBr₃Benzene, 1-bromo-4-(2-propenyl)-
Radical BrominationAllylbenzeneN-Bromosuccinimide (NBS), light/peroxideBenzene, 1-bromo-4-(2-propenyl)- (Benzylic bromination)
Wittig Reaction4-Bromobenzaldehyde, Allyl(triphenyl)phosphonium bromideStrong base (e.g., n-BuLi)Benzene, 1-bromo-4-(2-propenyl)-
Malonic Ester Synthesis (initial steps)Diethyl malonate, 4-Bromobenzyl bromideSodium ethoxideDiethyl 2-(4-bromobenzyl)malonate

Photocatalytic and Electrochemical Synthetic Protocols

The construction of carbon-carbon bonds through photocatalytic and electrochemical methods represents a burgeoning area of synthetic chemistry, offering green and mild alternatives to traditional cross-coupling reactions. These techniques are particularly relevant for the synthesis of complex molecules like Benzene, 1-bromo-4-(2-propenyl)- and its analogues, enabling the introduction of allyl groups onto aryl halides. While specific photocatalytic routes to Benzene, 1-bromo-4-(2-propenyl)- are not extensively documented in the literature, the principles of photocatalyzed reductive allylation suggest a viable pathway. nju.edu.cn In contrast, electrochemical methods, particularly those employing nickel catalysis, have demonstrated significant utility in the allylation of aryl halides. nju.edu.cnacs.orgresearchgate.netnih.govacs.orgresearchgate.net

Electrochemical synthesis provides a powerful platform for such transformations, using electrons as traceless reagents to drive reactions. rsc.org This approach avoids the need for stoichiometric chemical reductants, often leading to milder reaction conditions and improved functional group tolerance. nju.edu.cnacs.orgnih.gov

A notable advancement in this area is the nickel-catalyzed electrochemical reductive allylation of aryl halides. nju.edu.cnacs.orgnih.gov This method facilitates the cross-coupling of a variety of aryl halides with different allylic electrophiles. The reaction typically proceeds in an undivided cell at room temperature under a constant current. youtube.com A sacrificial anode, often zinc, is commonly employed. nih.govrsc.org

The general strategy involves the electrochemical reduction of a nickel(II) precatalyst to a highly reactive nickel(0) species. This species then undergoes oxidative addition with the aryl halide (e.g., a bromobenzene derivative). The resulting arylnickel(II) intermediate can then react with an allylic partner, leading to the desired allylated product upon reductive elimination.

Research has demonstrated the successful electrochemical allylation of various aryl halides, including those with electron-donating and electron-withdrawing groups. While a direct synthesis of Benzene, 1-bromo-4-(2-propenyl)- via this method is not explicitly detailed, the existing data on related analogues strongly supports its feasibility. For instance, the electrochemical allylation of different aryl bromides has been achieved with good to excellent yields.

The following table summarizes the results of nickel-catalyzed electrochemical allylation of various aryl halides with representative allylic partners, showcasing the broad applicability of this methodology.

Table 1: Nickel-Catalyzed Electrochemical Allylation of Aryl Halides

Aryl Halide Allylic Partner Catalyst Ligand Solvent Current (mA) Time (h) Yield (%)
4-Bromoacetophenone Allyl acetate NiBr₂·diglyme L1 (bpy) DMSO 6.0 8 85
Methyl 4-bromobenzoate Allyl acetate NiBr₂·diglyme L1 (bpy) DMSO 6.0 8 92
4-Bromobenzonitrile Allyl acetate NiBr₂·diglyme L1 (bpy) DMSO 6.0 8 88
1-Bromo-4-fluorobenzene Allyl acetate NiBr₂·diglyme L1 (bpy) DMSO 6.0 8 75
1-Bromo-2-fluorobenzene Allyl acetate NiBr₂·diglyme L1 (bpy) DMSO 6.0 8 68

Data compiled from studies on Ni-catalyzed electrochemical allylation of aryl halides. nju.edu.cnacs.org

This electrochemical approach is not limited to aryl bromides and iodides; recent advancements have enabled the use of more challenging aryl chlorides as coupling partners. acs.orgresearchgate.net The use of various allylic sources, such as allylic acetates and sulfones, further expands the synthetic utility of this method. acs.orgacs.org

While the direct photocatalytic synthesis of Benzene, 1-bromo-4-(2-propenyl)- remains an area for future exploration, the success of electrochemical protocols highlights the potential of modern synthetic techniques in accessing such compounds. The mild conditions and high efficiency of electrochemical allylation make it a promising strategy for the synthesis of a wide array of 4-allyl-bromobenzene derivatives and other related analogues.

Reactivity Profile of the Aromatic Core in Benzene, 1-bromo-4-(2-propenyl)-

The benzene ring in 4-bromoallylbenzene is the site of characteristic aromatic substitution reactions. The presence of both a bromine atom and an allyl group as substituents significantly influences the ring's reactivity and the orientation of incoming electrophiles or nucleophiles.

Electrophilic Aromatic Substitution (EAS) Mechanisms and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. masterorganicchemistry.comyoutube.comyoutube.com In the case of 4-bromoallylbenzene, the outcome of EAS reactions is governed by the electronic effects of the existing substituents.

The bromine atom is an ortho-, para-directing deactivator. Its deactivating nature stems from its electronegativity, which withdraws electron density from the ring inductively, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. libretexts.org However, through resonance, the lone pairs on the bromine atom can donate electron density to the ring, preferentially stabilizing the carbocation intermediates formed during ortho and para attack.

The allyl group, being an alkyl group, is an ortho-, para-directing activator. It donates electron density to the benzene ring through an inductive effect, thereby increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack compared to benzene.

When both substituents are present, their directing effects are cooperative. Since both the bromo and allyl groups direct incoming electrophiles to the ortho and para positions, the regioselectivity of the reaction is reinforced. However, the positions ortho to the allyl group (and meta to the bromine) and the position ortho to the bromine (and meta to the allyl group) are the primary sites of substitution. Steric hindrance from the allyl group may influence the ratio of ortho to para products.

A typical EAS reaction is bromination. For benzene to react with bromine, a Lewis acid catalyst like iron(III) bromide (FeBr₃) is necessary to polarize the Br-Br bond and generate a stronger electrophile. libretexts.org The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, before loss of a proton restores aromaticity. youtube.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentElectronic EffectDirecting Influence
-Br Deactivating (Inductive Withdrawal > Resonance Donation)Ortho, Para-directing
-CH₂CH=CH₂ Activating (Inductive Donation)Ortho, Para-directing

Nucleophilic Aromatic Substitution (NAS) Pathways and Bromine Reactivity

Nucleophilic aromatic substitution (NAS) offers a pathway to replace the bromine atom on the aromatic ring. wikipedia.orgbyjus.com Unlike EAS, NAS reactions are favored by the presence of electron-withdrawing groups on the aromatic ring. byjus.commasterorganicchemistry.com In 4-bromoallylbenzene, the allyl group is electron-donating, which does not facilitate the typical SₙAr (addition-elimination) mechanism. This mechanism involves the attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For this to occur readily, strong electron-withdrawing groups (like nitro groups) are usually required at the ortho and/or para positions to stabilize the negative charge. libretexts.org

However, under forcing conditions, such as high temperatures or the use of very strong bases, NAS can occur. For instance, treatment with sodium amide (NaNH₂) in liquid ammonia can lead to substitution via an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. libretexts.org In this pathway, a strong base abstracts a proton from the position ortho to the bromine, followed by the elimination of bromide to form a benzyne. The nucleophile then adds to the benzyne, followed by protonation to yield the substituted product. This can sometimes lead to a mixture of products where the incoming nucleophile is not only at the original position of the bromine but also at the adjacent carbon. libretexts.org

The reactivity of the C-Br bond in NAS is also a key factor. While aryl halides are generally less reactive than alkyl halides in substitution reactions, the strength of the carbon-halogen bond can influence the reaction rate. libretexts.org

Transformations Involving the Allyl (2-Propenyl) Side Chain

The allyl group in 4-bromoallylbenzene provides a second reactive center, distinct from the aromatic core. Its olefinic double bond is susceptible to a variety of addition and rearrangement reactions.

Electrophilic and Radical Addition Reactions to the Olefinic Double Bond

The double bond of the allyl group can undergo electrophilic addition reactions, similar to other alkenes. For example, it can react with hydrogen halides (H-X) or halogens (X₂). The regioselectivity of electrophilic addition typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Radical addition reactions are also possible. For instance, in the presence of peroxides, the addition of hydrogen bromide (HBr) proceeds via an anti-Markovnikov mechanism. Allylic bromination can also occur, where a bromine atom substitutes a hydrogen atom on the carbon adjacent to the double bond. masterorganicchemistry.com This reaction is often carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator to maintain a low concentration of Br₂, which favors radical substitution over electrophilic addition to the double bond. masterorganicchemistry.com

Allylic Rearrangement Processes

Allylic systems are known to undergo rearrangement reactions where the double bond shifts. This can occur under both acidic and basic conditions, often proceeding through a stabilized allylic carbocation or carbanion intermediate. In the context of 4-bromoallylbenzene, such rearrangements could potentially lead to the formation of isomers where the double bond is in a different position within the side chain, for example, forming 1-bromo-4-(1-propenyl)benzene.

Polymerization Dynamics and Mechanisms

The 2-propenyl group contains a polymerizable double bond. nih.gov This allows Benzene, 1-bromo-4-(2-propenyl)- to act as a monomer in polymerization reactions. The polymerization can be initiated by radical, cationic, or anionic initiators. The presence of the bromo-substituted phenyl group can influence the polymerization process and the properties of the resulting polymer. For example, polymers containing allyl functionalities can be further modified through post-polymerization reactions. nih.gov The synthesis of polymers from monomers like allyl methacrylate and divinylbenzene has been shown to produce materials with significant porosity, a property that can be influenced by the crosslinking agent and polymerization conditions. mdpi.com Multicomponent polymerization strategies have also been developed to create functional polymers with diverse structures. rsc.org

Table 2: Summary of Reactivity

Reactive SiteReaction TypeKey Features
Aromatic Core Electrophilic Aromatic Substitution (EAS)Directed by both bromo (deactivating) and allyl (activating) groups to ortho/para positions.
Aromatic Core Nucleophilic Aromatic Substitution (NAS)Generally requires harsh conditions or proceeds via a benzyne intermediate.
Allyl Side Chain Electrophilic AdditionFollows Markovnikov's rule.
Allyl Side Chain Radical Addition/SubstitutionCan lead to anti-Markovnikov addition or allylic halogenation.
Allyl Side Chain Allylic RearrangementInvolves shifting of the double bond.
Allyl Side Chain PolymerizationThe double bond allows the molecule to act as a monomer.

Metal-Catalyzed Coupling Reactions Involving Benzene, 1-bromo-4-(2-propenyl)-

The presence of an aryl bromide moiety makes Benzene, 1-bromo-4-(2-propenyl)- an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures by forming new carbon-carbon bonds at the site of the bromine atom.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide. researchgate.net For Benzene, 1-bromo-4-(2-propenyl)-, this reaction provides a direct route to synthesize 4-allyl-1,1'-biphenyl derivatives, which are valuable precursors for various functional materials and biologically active molecules.

The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or uses a stable Pd(0) source such as Pd(PPh₃)₄. researchgate.net The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency. Electron-rich and bulky phosphine ligands are often employed to facilitate the key steps of the catalytic cycle. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzene, 1-bromo-4-(2-propenyl)-

Boronic Acid Catalyst Ligand Base Solvent Temp. (°C) Yield (%)
Phenylboronic acid Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 >95
4-Methylphenylboronic acid Pd(PPh₃)₄ - Na₂CO₃ DMF/H₂O 90 ~92
3-Methoxyphenylboronic acid PdCl₂(dppf) - Cs₂CO₃ Dioxane 100 ~90

This table presents typical conditions inferred from general knowledge of Suzuki-Miyaura reactions on similar aryl bromides. researchgate.netorganic-chemistry.org

Beyond the Suzuki-Miyaura reaction, the aryl bromide of Benzene, 1-bromo-4-(2-propenyl)- can participate in other significant palladium-catalyzed transformations, including the Heck and Sonogashira couplings.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, typically an electron-deficient one like an acrylate or styrene, to form a new carbon-carbon bond, yielding a substituted alkene. thieme-connect.delibretexts.org This reaction provides a method to extend the carbon framework from the aromatic ring. The reaction generally proceeds with high trans selectivity. thieme-connect.de The catalytic system usually consists of a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N or K₂CO₃). libretexts.orgresearchgate.net

Table 2: Illustrative Conditions for the Heck Reaction with Benzene, 1-bromo-4-(2-propenyl)-

Alkene Catalyst Ligand Base Solvent Temp. (°C) Yield (%)
n-Butyl acrylate Pd(OAc)₂ P(o-tolyl)₃ Et₃N DMF 100 >90
Styrene PdCl₂ - NaOAc NMP 120 ~85

This table illustrates plausible conditions for Heck reactions based on general protocols for aryl bromides. libretexts.orgorganic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. nih.govresearchgate.net This reaction is a powerful tool for synthesizing arylalkynes. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N or piperidine), which also serves as the solvent in some cases. nih.govnih.gov Copper-free Sonogashira protocols have also been developed. researchgate.netorganic-chemistry.org

Table 3: Exemplary Conditions for Sonogashira Coupling of Benzene, 1-bromo-4-(2-propenyl)-

Alkyne Catalyst Co-catalyst Base Solvent Temp. (°C) Yield (%)
Phenylacetylene PdCl₂(PPh₃)₂ CuI Et₃N THF 65 >90
1-Octyne Pd(PPh₃)₄ CuI Piperidine DMF 80 ~88

This table shows representative conditions for Sonogashira couplings derived from established methods for similar substrates. nih.govresearchgate.netnih.gov

Oxidative and Reductive Transformations of Benzene, 1-bromo-4-(2-propenyl)-

The dual functionality of Benzene, 1-bromo-4-(2-propenyl)- allows for selective transformations of either the allyl group or the aromatic ring.

Oxidative Transformations: The allyl group is susceptible to oxidative cleavage. A common method involves ozonolysis (O₃), which breaks the carbon-carbon double bond. Depending on the workup conditions (reductive with, for example, dimethyl sulfide, or oxidative with hydrogen peroxide), the reaction can yield 4-bromobenzaldehyde or 4-bromobenzoic acid, respectively. Another approach is the one-pot oxidative cleavage using a catalytic amount of osmium tetroxide (OsO₄) with an oxidant like sodium periodate (NaIO₄). nih.gov This method first hydroxylates the double bond to form a diol, which is then cleaved by the periodate. nih.gov This transformation is valuable for converting the allyl group into a carbonyl or carboxyl functional group while preserving the aryl bromide for subsequent reactions. Under harsh conditions, oxidation of the benzene ring itself can occur, leading to ring-cleavage products, though this typically requires potent oxidizing agents like hydroxyl radicals. researchgate.net

Reductive Transformations: Catalytic hydrogenation can be employed to selectively reduce the allyl double bond. Using catalysts like palladium on carbon (Pd/C) under mild hydrogen pressure allows for the saturation of the propenyl group to a propyl group, yielding Benzene, 1-bromo-4-propyl-, without affecting the aromatic ring or the carbon-bromine bond. More forceful conditions, such as high pressure and temperature with catalysts like nickel, would be required to reduce the aromatic ring itself. The Birch reduction, using an alkali metal in liquid ammonia with an alcohol, offers a method to partially reduce the aromatic ring to a non-conjugated diene, but this is less commonly applied to simple substituted benzenes.

Stereochemical Aspects of Reactions Involving Benzene, 1-bromo-4-(2-propenyl)-

The propenyl group introduces potential stereochemical considerations in reactions involving this molecule.

While Benzene, 1-bromo-4-(2-propenyl)- itself has a terminal double bond (prop-2-en-1-yl), its isomer, Benzene, 1-bromo-4-(1-propenyl)-, can exist as E/Z isomers due to restricted rotation around the internal double bond. The geometry of this double bond can significantly influence the stereochemical outcome of subsequent reactions. For example, in reactions like dihydroxylation or epoxidation, the accessibility of the double bond can differ between the E and Z isomers, potentially leading to different diastereomeric ratios in the products. While direct studies on the influence of E/Z isomerism on the coupling reactions of propenyl-substituted bromobenzenes are not widely reported, it is established in other systems that the geometry of reactants can impact reaction kinetics and product distribution. nih.gov For instance, the condensation of 4-bromobenzaldehyde with nitroethane can lead to the formation of (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene, highlighting the stereochemical nature of double bond formation. researchgate.net

The allyl group is a key site for regioselective and diastereoselective reactions.

Regioselectivity: Reactions involving the addition of electrophiles to the allyl group, such as hydrohalogenation or halohydrin formation, are expected to follow Markovnikov's rule. For instance, the addition of HBr would be expected to yield Benzene, 1-bromo-4-(2-bromopropyl)-. The regioselectivity can be reversed to anti-Markovnikov addition under radical conditions. The Heck reaction itself is a prime example of a highly regioselective process, with the aryl group adding preferentially to the terminal carbon of the alkene. libretexts.org

Diastereoselectivity: If the molecule contains a pre-existing chiral center, or if a chiral reagent or catalyst is used, reactions at the double bond can proceed with diastereoselectivity. For instance, asymmetric dihydroxylation (e.g., using Sharpless conditions) of the allyl double bond would introduce two new stereocenters, leading to the formation of diastereomeric diols. The facial selectivity of the reagent's approach to the double bond would determine the configuration of the major product. Such stereocontrolled transformations are crucial in the synthesis of complex, biologically active molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete picture of the molecular skeleton can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Benzene (B151609), 1-bromo-4-(2-propenyl)- provides distinct signals corresponding to the protons in different chemical environments. The aromatic protons typically appear as a set of doublets due to ortho- and meta-coupling, with chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating allyl group. The vinylic protons of the allyl group exhibit characteristic splitting patterns, including a complex multiplet for the internal methine proton and distinct signals for the terminal methylene (B1212753) protons. The allylic methylene protons, situated between the aromatic ring and the double bond, also present a unique signal.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (2H)7.32d8.4
Aromatic (2H)6.98d8.0
Vinylic (1H)5.88-5.76m
Vinylic (2H)5.06-4.96m
Allylic (2H)2.68t7.2
Data obtained in CDCl₃ at 400 MHz. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. oregonstate.edu The number of distinct signals confirms the number of unique carbon environments. The aromatic carbons show a range of chemical shifts, with the carbon atom bonded to the bromine (C-Br) being significantly influenced. The carbons of the allyl group, including the sp² hybridized vinylic carbons and the sp³ hybridized allylic carbon, are also readily identified.

Carbon Chemical Shift (δ, ppm)
Aromatic (C-Br)110.25
Aromatic (CH)130.49
Aromatic (CH)131.54
Aromatic (C-allyl)132.06
Vinylic (CH)132.11
Vinylic (CH₂)115.77
Allylic (CH₂)35.75
Data obtained in CDCl₃ at 100 MHz. rsc.org

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to map out the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For Benzene, 1-bromo-4-(2-propenyl)-, COSY spectra would show correlations between the adjacent aromatic protons and between the protons within the allyl group (allylic to vinylic, and among the vinylic protons). youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹J-coupling). columbia.edu This is crucial for assigning the ¹³C signals based on their attached protons. For instance, the aromatic proton signals will correlate with their corresponding aromatic carbon signals, and the allylic and vinylic proton signals will correlate with their respective carbon signals. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds, ²J and ³J) between protons and carbons. columbia.edu This technique is invaluable for establishing the connectivity between different fragments of the molecule. youtube.com For example, HMBC would show correlations from the allylic protons to the aromatic carbons (specifically the carbon of attachment and its ortho carbons) and to the vinylic carbons. It would also show correlations from the aromatic protons to adjacent and more distant aromatic carbons, helping to confirm the substitution pattern. sdsu.educolumbia.edu

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides insights into the functional groups present in a molecule and can offer information about its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Benzene, 1-bromo-4-(2-propenyl)- is characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the allyl group, appearing just below 3000 cm⁻¹.

C=C stretching: Aromatic ring and vinylic double bond stretches in the 1600-1450 cm⁻¹ region.

C-Br stretching: A strong absorption in the lower frequency "fingerprint" region.

Out-of-plane C-H bending: These bands in the 900-650 cm⁻¹ region are often characteristic of the benzene ring substitution pattern.

A study of the related compound 1-bromo-4-chlorobenzene (B145707) showed characteristic aromatic stretching vibrations between 3018 and 3088 cm⁻¹. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. libretexts.org While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric vibrations. For Benzene, 1-bromo-4-(2-propenyl)-, prominent Raman signals would be expected for:

Aromatic ring breathing modes: These are often strong and characteristic of the substituted benzene ring.

Vinylic C=C stretching: The symmetric stretch of the double bond is typically strong in the Raman spectrum.

C-Br stretching: This vibration is also Raman active.

In a study of 1-bromo-4-chlorobenzene, experimental Raman vibrations for aromatic stretching were observed at 3061, 3040, 3018, 2994, 2960, and 2935 cm⁻¹. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For Benzene, 1-bromo-4-(2-propenyl)-, the molecular formula is C9H9Br. nih.govontosight.ai The molecular weight of this compound is approximately 197.07 g/mol . nih.gov

In mass spectrometry, the molecule is ionized, often by electron impact, resulting in a molecular ion (M+). This molecular ion is often unstable and can fragment into smaller, charged species. The pattern of these fragments is unique to the compound and provides valuable structural information. chemguide.co.uk

For aromatic compounds like Benzene, 1-bromo-4-(2-propenyl)-, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org A common fragmentation pattern for benzene-containing compounds involves the loss of a hydrogen atom to form a stable phenyl cation [C6H5]+, which would appear at an m/z (mass-to-charge ratio) of 77. docbrown.info

Another characteristic fragmentation for compounds with a benzyl (B1604629) group (a benzene ring attached to a CH2 group) is the formation of the tropylium (B1234903) ion (C7H7+), which is a highly stable seven-membered aromatic ring, at an m/z of 91. youtube.com In the case of Benzene, 1-bromo-4-(2-propenyl)-, the cleavage of the bond between the allyl group and the benzene ring can lead to the formation of a bromophenyl radical and an allyl cation, or a bromophenyl cation and an allyl radical. The more stable cation will be more abundant.

The presence of a bromine atom is readily identified in the mass spectrum due to its two stable isotopes, 79Br and 81Br, which have a nearly 1:1 natural abundance. This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by two mass units. This isotopic signature is a key identifier for brominated compounds.

A detailed analysis of the fragmentation of a related compound, 1-bromo-4-propylbenzene (B1266215), can provide insights into the expected fragmentation of Benzene, 1-bromo-4-(2-propenyl)-. chegg.comnist.govchegg.com The fragmentation of 1-bromo-4-propylbenzene shows a base peak corresponding to the loss of a propyl radical to form a bromophenyl cation. chegg.comchegg.com A similar fragmentation is expected for Benzene, 1-bromo-4-(2-propenyl)-, where the loss of the allyl radical would be a major fragmentation pathway.

Table 1: Predicted Mass Spectrometry Data for Benzene, 1-bromo-4-(2-propenyl)-

m/z Ion Structure Significance
196/198[C9H9Br]+Molecular ion peak (M+), showing the isotopic pattern of bromine.
117[C9H9]+Loss of bromine radical.
91[C7H7]+Tropylium ion, a common fragment for alkylbenzenes. youtube.com
77[C6H5]+Phenyl cation, from cleavage of the allyl group and bromine. docbrown.info

Note: This table is predictive and based on common fragmentation patterns of similar compounds. Actual experimental data may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. wikipedia.org The wavelength of light absorbed is related to the energy difference between these orbitals.

For aromatic compounds like Benzene, 1-bromo-4-(2-propenyl)-, the most common electronic transitions are π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. wikipedia.orglibretexts.org Benzene itself exhibits two primary absorption bands around 180-200 nm and a weaker, fine-structured band around 255 nm. wikipedia.orgup.ac.za

The substitution on the benzene ring in Benzene, 1-bromo-4-(2-propenyl)- influences the position and intensity of these absorption bands. The bromo group and the allyl group can act as auxochromes, which are groups that modify the absorption of a chromophore (the light-absorbing part of the molecule).

Bathochromic Shift (Red Shift): Both the bromo and allyl groups are expected to cause a bathochromic shift, which is a shift of the absorption maximum to a longer wavelength. This is due to the extension of the conjugated π system and the interaction of the lone pairs of the bromine atom with the π electrons of the benzene ring.

Hyperchromic Effect: An increase in the intensity of the absorption (molar absorptivity) may also be observed.

The UV-Vis spectrum of Benzene, 1-bromo-4-(2-propenyl)- is therefore predicted to show absorption bands at longer wavelengths than unsubstituted benzene. The exact λmax (wavelength of maximum absorbance) would depend on the solvent used, as solvent polarity can affect the energy levels of the molecular orbitals. wikipedia.orgyoutube.com For instance, polar solvents can stabilize both the ground and excited states, but the effect may not be equal, leading to shifts in λmax. youtube.com

Table 2: Predicted UV-Vis Spectroscopic Data for Benzene, 1-bromo-4-(2-propenyl)-

Transition Type Predicted λmax (nm) Region Notes
π → π~210-230UVE-band (ethylenic), shifted from benzene's ~204 nm band.
π → π~260-280UVB-band (benzenoid), shifted from benzene's ~255 nm band, likely with loss of fine structure. wikipedia.org

Note: These are estimated values based on the effects of substituents on the benzene chromophore. Actual values can vary with solvent and experimental conditions.

No Theoretical and Computational Chemistry Studies Found for Benzene, 1-bromo-4-(2-propenyl)-

Despite a thorough search for scientific literature, no dedicated theoretical and computational chemistry studies focusing on "Benzene, 1-bromo-4-(2-propenyl)-," also known as 4-bromoallylbenzene, were found in the public domain. Consequently, the generation of an article with the requested detailed outline on its quantum chemical calculations, predictive modeling of spectroscopic parameters, and electronic structure analysis is not possible at this time.

The performed searches for existing research on the computational analysis of this compound did not yield any relevant results. This indicates a likely gap in the current scientific literature concerning the theoretical and computational characterization of "Benzene, 1-bromo-4-(2-propenyl)-." While computational studies exist for other substituted benzene derivatives, the specific combination of a bromo and a 2-propenyl (allyl) group at the 1 and 4 positions of the benzene ring does not appear to have been the subject of published theoretical investigation.

Without access to peer-reviewed studies or public computational chemistry databases that have analyzed this molecule, any attempt to provide the requested data tables and detailed research findings would be speculative and would not adhere to the principles of scientific accuracy. Therefore, the specific content requested for each subsection of the proposed article outline cannot be provided.

A table of compounds that would have been mentioned in the article is provided below.

Theoretical and Computational Chemistry Studies on Benzene, 1 Bromo 4 2 Propenyl

Electronic Structure Analysis and Reactivity Prediction

HOMO-LUMO Energy Gaps and Molecular Orbital Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally indicates higher reactivity, as it requires less energy to excite an electron from the ground state, making the molecule more prone to react.

The HOMO represents the ability of a molecule to donate electrons, participating in reactions with electrophiles. Conversely, the LUMO signifies the ability to accept electrons, reacting with nucleophiles. The distribution and symmetry of these orbitals determine the feasibility and stereochemistry of chemical reactions.

Molecule/SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational Method
Generic Organic Dye--3.4B3LYP
Triazine Derivative-6.29671.80964.4871B3LYP/6-311++G(d,p)

This table presents representative HOMO-LUMO gap values for organic molecules calculated using Density Functional Theory (DFT), illustrating the typical range of these values.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For "Benzene, 1-bromo-4-(2-propenyl)-", the MEP map would reveal several key features. The π-system of the benzene (B151609) ring and the double bond of the allyl group are expected to be electron-rich regions, depicted in shades of red or yellow, making them susceptible to attack by electrophiles. The bromine atom, being highly electronegative, would draw electron density towards itself, creating a region of negative potential around it. However, due to the "sigma-hole" phenomenon, a region of positive potential can exist on the outermost portion of the bromine atom along the C-Br bond axis, making it a potential site for halogen bonding. The hydrogen atoms of the benzene ring and the allyl group would exhibit positive electrostatic potential, appearing as blue regions.

Region on Benzene, 1-bromo-4-(2-propenyl)-Expected Electrostatic PotentialPredicted Reactivity
Benzene Ring (π-system)Negative (Red/Yellow)Electrophilic Attack
Allyl Group (C=C double bond)Negative (Red/Yellow)Electrophilic Attack
Around Bromine AtomNegative (Red)Site for potential interactions
Hydrogen AtomsPositive (Blue)Nucleophilic Attack

This table summarizes the predicted electrostatic potential and corresponding reactivity for different regions of the "Benzene, 1-bromo-4-(2-propenyl)-" molecule based on general principles of MEP analysis.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the intricate details of reaction mechanisms, including the characterization of transient species like transition states and the determination of reaction pathways.

Transition State Characterization and Reaction Pathway Determination

A transition state (TS) is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. khanacademy.org Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary frequency in its vibrational analysis. Locating the transition state structure is a critical step in understanding the mechanism of a reaction.

For reactions involving "Benzene, 1-bromo-4-(2-propenyl)-", such as electrophilic additions to the allyl double bond or the aromatic ring, or metal-catalyzed cross-coupling reactions, computational methods can map out the entire reaction pathway. This involves identifying the reactants, intermediates, transition states, and products. For example, in a study of the reaction of 4-bromostyrene (a structurally similar molecule) with a cobaltacyclobutene intermediate, density functional theory (DFT) calculations were used to determine the lowest-energy transition state for the migratory insertion of the olefin, with a calculated free energy of activation (ΔG‡) of 23.8 kcal/mol. acs.org Similarly, the activation barrier for the Diels-Alder reaction between benzene and allene (B1206475) has been computationally determined, providing insights into pericyclic reaction mechanisms. nih.gov

Evaluation of Thermodynamic and Kinetic Parameters for Transformations

Kinetic parameters, most notably the activation energy (Ea) or the Gibbs free energy of activation (ΔG‡), determine the rate of a reaction. khanacademy.org The activation energy is the energy barrier that must be overcome for reactants to transform into products. A lower activation energy corresponds to a faster reaction rate. These parameters are crucial for predicting how a reaction will proceed under different conditions and for designing more efficient synthetic routes.

For transformations involving "Benzene, 1-bromo-4-(2-propenyl)-", computational studies can provide these valuable parameters. For instance, the calculated ΔG‡ of 23.8 kcal/mol for the reaction of 4-bromostyrene provides a quantitative measure of the kinetic barrier for that specific transformation. acs.org

ReactionParameterCalculated ValueComputational Method
Reaction of 4-bromostyrene with cobaltacyclobuteneΔG‡23.8 kcal/molDFT
Diels-Alder of Benzene and AlleneActivation Barrier37.1 kcal/molCASPT2

This table provides examples of computationally determined kinetic parameters for reactions involving molecules analogous to "Benzene, 1-bromo-4-(2-propenyl)-".

Derivatives and Analogues of Benzene, 1 Bromo 4 2 Propenyl : Synthesis and Reactivity Paradigms

Isomeric Forms of Bromo(propenyl)benzenes

The position of the double bond in the propenyl side chain significantly influences the chemical properties and reactivity of bromo(propenyl)benzenes. This section details the synthesis and distinct characteristics of two primary isomers of Benzene (B151609), 1-bromo-4-(2-propenyl)-.

Benzene, 1-bromo-4-(1-propenyl)-: Synthesis and Distinct Reactivity

Benzene, 1-bromo-4-(1-propenyl)-, a structural isomer where the double bond is conjugated with the benzene ring, exhibits distinct electronic and reactive properties compared to its allyl counterpart.

Synthesis:

The synthesis of this compound often involves multi-step processes that strategically install the propenyl group and the bromine atom. evitachem.com A common approach is the electrophilic bromination of 4-(prop-1-en-1-yl)benzene. evitachem.com This reaction typically employs bromine or a brominating agent in a solvent like dichloromethane (B109758), and may be facilitated by a Lewis acid catalyst such as iron(III) bromide to improve efficiency. evitachem.com

Another synthetic strategy involves the Wittig reaction, a powerful tool for olefination. For instance, a related derivative, (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene, is synthesized through the condensation of 4-bromobenzaldehyde (B125591) with nitroethane. nih.gov This suggests that Benzene, 1-bromo-4-(1-propenyl)- could be prepared by reacting 4-bromobenzaldehyde with an appropriate phosphorus ylide.

Distinct Reactivity:

The conjugation of the propenyl group with the aromatic ring in Benzene, 1-bromo-4-(1-propenyl)- significantly impacts its reactivity. The compound can participate in a variety of chemical transformations:

Nucleophilic Substitution: The bromine atom on the aromatic ring can be displaced by various nucleophiles. evitachem.com The rate of this substitution can be influenced by the electronic nature of the propenyl group and other substituents on the ring. evitachem.com

Oxidation: The propenyl side chain is susceptible to oxidation. evitachem.com Depending on the oxidizing agent and reaction conditions, this can lead to the formation of corresponding alcohols or ketones. evitachem.com For example, strong oxidizing agents like potassium permanganate (B83412) can cleave the double bond.

Reduction: The double bond of the propenyl group can be reduced to form 1-bromo-4-propylbenzene (B1266215) using reducing agents like lithium aluminum hydride. evitachem.com

A comparative table of the physical properties of Benzene, 1-bromo-4-(1-propenyl)- is provided below.

PropertyValue
Molecular FormulaC₉H₉Br
Density1.3±0.1 g/cm³
Boiling Point237.7±9.0 °C at 760 mmHg
Flash Point99.4±13.1 °C
Vapor Pressure0.1±0.5 mmHg at 25°C

Table 1: Physical Properties of Benzene, 1-bromo-4-(1-propenyl)-. evitachem.com

Benzene, 1-bromo-4-(prop-1-en-2-yl)-: Synthetic Routes and Chemical Behavior

In Benzene, 1-bromo-4-(prop-1-en-2-yl)-, the double bond is exocyclic to the benzene ring, which imparts a different set of reactive characteristics compared to its isomers.

Synthetic Routes:

A key synthetic route to this class of compounds is the Wittig reaction. For example, the synthesis of the analogous 1-Bromo-4-(2-methyl-1-propenyl)benzene is achieved by reacting 4-bromobenzaldehyde with isopropyltriphenylphosphonium (B8661593) iodide in the presence of a base like potassium t-butoxide. prepchem.com This methodology suggests that Benzene, 1-bromo-4-(prop-1-en-2-yl)- can be synthesized from 4-bromobenzaldehyde and a suitable phosphonium (B103445) ylide derived from a methyl halide.

Chemical Behavior:

The exocyclic double bond in Benzene, 1-bromo-4-(prop-1-en-2-yl)- is a key feature influencing its chemical behavior. This compound, also known as p-bromo-alpha-methylstyrene, can undergo reactions typical of styrenic compounds. nih.gov Notably, it can participate in anti-Markovnikov addition reactions. nih.gov The presence of the bromine atom and the vinyl group allows for a range of transformations, including polymerization and various addition reactions across the double bond.

Below is a table summarizing the structural identifiers for Benzene, 1-bromo-4-(prop-1-en-2-yl)-.

IdentifierValue
Molecular FormulaC₉H₉Br
IUPAC Name1-bromo-4-prop-1-en-2-ylbenzene
InChIInChI=1S/C9H9Br/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3
SMILESCC(=C)C1=CC=C(C=C1)Br

Table 2: Structural Identifiers for Benzene, 1-bromo-4-(prop-1-en-2-yl)-. nih.govuni.lu

Halogenated Derivatives and Their Influence on Chemical Properties

Di- and Polybrominated Analogues

The presence of multiple bromine atoms on the benzene ring or side chain creates compounds with enhanced electrophilicity and unique reactivity patterns.

Synthesis and Reactivity:

Dibrominated analogues can be synthesized through various methods. For instance, 1-Bromo-4-(1-bromoethyl)benzene, which features a bromine atom on the ethyl side chain, can undergo nucleophilic substitution reactions to replace the bromine atoms. It can also be oxidized to form the corresponding ketones or carboxylic acids. The presence of two bromine atoms creates a distinctive isotopic pattern in mass spectrometry, which is useful for structural confirmation.

Another example is Benzene, (2,3-dibromo-2-propenyl)-, which can be synthesized from propargyl benzene. lookchem.com The synthesis of other polybrominated benzene derivatives, such as Benzene, 2,4-dibromo-1-(4-nitrophenoxy)-, typically involves the reaction of a substituted phenol (B47542) with a nitro-substituted fluorobenzene (B45895) in the presence of a base. ontosight.ai The bromine atoms on the aromatic ring can participate in substitution reactions, and their presence influences the compound's electronic properties. ontosight.ai

Fluorinated Derivatives and Their Modified Reactivity Profiles

The incorporation of fluorine atoms into the structure of bromo(propenyl)benzenes can lead to significant changes in their chemical and physical properties due to the high electronegativity of fluorine.

Synthesis and Reactivity:

The synthesis of fluorinated derivatives often starts with a fluorinated benzene precursor. For example, p-bromofluorobenzene can be prepared in high yield and purity by the bromination of fluorobenzene. google.com Similarly, 1-bromo-3-fluorobenzene (B1666201) can be produced through the reaction of fluorobenzene with bromine in the presence of a Lewis acid catalyst, followed by reaction with a benzene derivative. google.com

The presence of fluorine atoms, which are strongly electron-withdrawing, deactivates the benzene ring towards electrophilic substitution, making it react more slowly. studymind.co.uk These electron-withdrawing groups direct incoming electrophiles to the meta position. studymind.co.uk This modified reactivity is a key consideration in the design of synthetic routes involving fluorinated bromo(propenyl)benzene derivatives.

Functionalized Side Chain Derivatives of Benzene, 1-bromo-4-(2-propenyl)-

Modification of the propenyl side chain introduces a wide range of functional groups, leading to derivatives with diverse chemical reactivity and potential applications.

Side-Chain Oxidation:

A common transformation of alkyl side chains on a benzene ring is oxidation. When a compound with an alkyl group attached to a benzene ring is treated with a strong oxidizing agent like potassium permanganate (KMnO₄), the benzylic carbon is oxidized to a carboxylic acid group, provided it has at least one benzylic hydrogen. libretexts.org This reaction is useful for preparing substituted benzoic acids. libretexts.org

Benzylic Bromination:

The benzylic position of the side chain is also susceptible to radical substitution. N-bromosuccinimide (NBS) is a common reagent used for benzylic bromination. libretexts.org This reaction requires a benzylic hydrogen to be present. libretexts.org The resulting benzylic bromide is a versatile intermediate that can undergo further substitution and elimination reactions. youtube.com

Other Functionalized Derivatives:

A variety of functional groups can be introduced into the side chain. For example, (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene, with a nitro group on the side chain, is synthesized by the condensation of 4-bromobenzaldehyde with nitroethane. nih.gov The development of chemo-enzymatic methods has also enabled the synthesis of oxygenated derivatives, such as diols and hydroxy ketones, from propenylbenzenes. researchgate.net These functionalized derivatives serve as valuable building blocks in organic synthesis.

Products of Oxidation and Reduction of the Allyl Group

The allyl group of Benzene, 1-bromo-4-(2-propenyl)-, also known as 4-bromoallylbenzene, is susceptible to both oxidation and reduction reactions, yielding a variety of functionalized products.

Oxidation:

The oxidation of the alkyl side-chain of an aromatic ring is a common transformation. libretexts.org Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the alkyl side-chain of alkylbenzenes to a carboxylic acid group (-COOH). libretexts.org This reaction, often referred to as benzylic oxidation, typically occurs at the benzylic carbon—the carbon atom directly attached to the aromatic ring. libretexts.orgmasterorganicchemistry.com For the reaction to proceed, a hydrogen atom must be present on the benzylic carbon. libretexts.org In the case of 4-bromoallylbenzene, the entire allyl group is cleaved, and the benzylic carbon is oxidized to form 4-bromobenzoic acid . masterorganicchemistry.com

Ozone is another potent oxidizing agent. semanticscholar.org The reaction of 4-bromoethylbenzene with ozone in acetic acid primarily results in the cleavage of the aromatic ring, forming ozonides. However, oxidation of the side chain also occurs, yielding 4-bromoacetophenone and trace amounts of 1-(4-bromophenyl)ethanol . semanticscholar.org

Reduction:

The olefinic double bond of the allyl group can be reduced through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction converts the allyl group into a propyl group, resulting in the formation of Benzene, 1-bromo-4-propyl- .

Various Addition Products to the Olefinic Double Bond

The double bond in the allyl group of 4-bromoallylbenzene is electron-rich and readily undergoes electrophilic addition reactions. youtube.com

A common example is halogenation, such as the addition of bromine (Br₂). libretexts.org This reaction breaks the carbon-carbon double bond, with a bromine atom attaching to each of the carbons that were part of the double bond. libretexts.org This results in the formation of 1-bromo-4-(2,3-dibromopropyl)benzene . The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. libretexts.org

Similarly, the addition of hydrogen halides, such as hydrogen bromide (HBr), across the double bond follows Markovnikov's rule. The hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, while the bromine atom adds to the more substituted carbon atom.

Aromatic Ring Functionalization Derivatives of Benzene, 1-bromo-4-(2-propenyl)-

Derivatives from Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene and its derivatives. masterorganicchemistry.com In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The substituents already present on the ring influence the rate and regioselectivity of the reaction. libretexts.org

In 4-bromoallylbenzene, the bromine atom is a deactivating group but an ortho-, para-director due to the interplay of its inductive and resonance effects. libretexts.org The allyl group is generally considered a weakly activating group and is also an ortho-, para-director.

Common EAS reactions include:

Halogenation: Introduction of another halogen atom (e.g., Cl, Br) onto the ring. masterorganicchemistry.com This requires a Lewis acid catalyst like FeCl₃ or FeBr₃. lumenlearning.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

The incoming electrophile will primarily substitute at positions ortho or para to the existing substituents. Given that the para position is already occupied by the allyl group, substitution will predominantly occur at the positions ortho to the bromine and allyl groups.

Derivatives from Nucleophilic Aromatic Substitutions

While aromatic rings are generally electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNA) under certain conditions. chemistrysteps.com This typically requires the presence of strong electron-withdrawing groups on the ring and/or the use of very strong nucleophiles. libretexts.org

The bromine atom on 4-bromoallylbenzene is a leaving group. However, simple aryl halides are generally unreactive towards nucleophiles. libretexts.org For a nucleophilic substitution to occur readily via the addition-elimination (SNAr) mechanism, the aromatic ring needs to be activated by electron-withdrawing groups, often positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org Since the allyl group is not a strong electron-withdrawing group, direct nucleophilic substitution of the bromine atom on 4-bromoallylbenzene is challenging under standard SNAr conditions.

However, under very harsh conditions, such as high temperatures and pressures or with extremely strong bases like sodium amide (NaNH₂), nucleophilic substitution can occur through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. chemistrysteps.comyoutube.com This can lead to a mixture of products where the incoming nucleophile attaches not only at the carbon where the bromine was but also at adjacent positions. youtube.com

Conjugated and Polymeric Systems Derived from Benzene, 1-bromo-4-(2-propenyl)-

The presence of both a polymerizable allyl group and a reactive bromo group on the aromatic ring makes 4-bromoallylbenzene a versatile monomer for the synthesis of functional polymers and conjugated systems.

The allyl group can undergo polymerization through various mechanisms, including free-radical polymerization, to form poly(4-bromoallylbenzene). The reactivity of the bromo-substituent on the resulting polymer allows for post-polymerization modification.

Furthermore, the bromo-substituent can be utilized in cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to create conjugated polymers. For instance, coupling with a diboronic acid ester under Suzuki conditions could lead to the formation of a conjugated polymer with alternating 4-allylphenylene units and the corresponding coupling partner. These conjugated polymers often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics.

The combination of the allyl group's polymerizability and the bromo group's versatility in cross-coupling and other substitution reactions allows for the design and synthesis of a wide range of complex macromolecular structures derived from Benzene, 1-bromo-4-(2-propenyl)-.

Emerging Research Directions and Future Perspectives for Benzene, 1 Bromo 4 2 Propenyl

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems is crucial for improving the synthesis of Benzene (B151609), 1-bromo-4-(2-propenyl)-. Research efforts are directed towards catalysts that offer high selectivity for the desired product, minimizing the formation of isomers and byproducts. Furthermore, enhancing the efficiency of these catalytic processes is a key objective, aiming for higher yields and faster reaction times. This includes the exploration of various metal-based catalysts and organocatalysts that can effectively facilitate the coupling of allyl groups with bromobenzene (B47551) derivatives.

Green Chemistry Approaches in the Synthesis and Derivatization of Benzene, 1-bromo-4-(2-propenyl)-

In line with the principles of green chemistry, there is a growing interest in developing more environmentally friendly methods for the synthesis and subsequent chemical transformations of Benzene, 1-bromo-4-(2-propenyl)-. This involves the use of less hazardous solvents, reducing energy consumption, and designing processes that generate minimal waste. Researchers are investigating alternative reaction media, such as water or ionic liquids, and exploring the use of renewable starting materials to create more sustainable synthetic routes.

Integration of Benzene, 1-bromo-4-(2-propenyl)- into Advanced Materials Science Research

The reactive nature of Benzene, 1-bromo-4-(2-propenyl)- makes it a valuable component in the field of materials science. smolecule.com Its ability to undergo polymerization and participate in various coupling reactions allows for its incorporation into novel polymers and functional materials. Research is underway to explore its use in creating materials with specific optical, electronic, or mechanical properties. The bromo- and allyl- functionalities provide sites for further chemical modification, enabling the design of tailor-made materials for a range of applications.

In-depth Structure-Reactivity Relationship Studies for Rational Design and Prediction

A thorough understanding of the relationship between the structure of Benzene, 1-bromo-4-(2-propenyl)- and its chemical reactivity is essential for its effective use in synthesis. Researchers are conducting detailed studies to elucidate how the electronic and steric properties of the molecule influence its behavior in different chemical reactions. This knowledge is critical for the rational design of new synthetic strategies and for predicting the outcomes of reactions involving this compound. Computational modeling and experimental studies are being employed to map out its reactivity profile.

Q & A

Basic: What are the common synthetic routes for preparing 1-bromo-4-(2-propenyl)benzene, and how are reaction conditions optimized?

The synthesis of 1-bromo-4-(2-propenyl)benzene typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between 4-bromostyrene and allylboronic acids or via electrophilic aromatic substitution of pre-functionalized benzene derivatives. Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos for improved efficiency in cross-coupling .
  • Solvent and temperature : Polar aprotic solvents (e.g., THF) at 60–80°C enhance reaction rates while minimizing side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical due to the compound’s sensitivity to light and air .

Advanced: How can competing reactivity between the bromine and propenyl groups be managed during functionalization?

The bromine atom (electron-withdrawing) and propenyl group (electron-donating) create regioselectivity challenges. Strategies include:

  • Protecting groups : Temporarily masking the propenyl group (e.g., via epoxidation) to direct bromine substitution .
  • Kinetic vs. thermodynamic control : Using low temperatures (−78°C) to favor kinetic products (e.g., para-bromination) or high temperatures for thermodynamic stabilization .
  • Computational modeling : DFT calculations predict reactive sites, reducing trial-and-error experimentation .

Basic: What analytical techniques are most reliable for characterizing 1-bromo-4-(2-propenyl)benzene?

  • NMR spectroscopy :
    • ¹H NMR : Propenyl protons appear as a multiplet at δ 5.1–5.8 ppm; aromatic protons split into a doublet (J = 8 Hz) due to para-substitution .
    • ¹³C NMR : Bromine’s deshielding effect shifts the attached carbon to δ 120–125 ppm .
  • Mass spectrometry : Molecular ion [M]⁺ at m/z 196 (C₉H₉Br) with characteristic Br isotope patterns (1:1 for ⁷⁹Br/⁸¹Br) .

Advanced: How can spectral overlaps in NMR be resolved for derivatives of this compound?

  • 2D NMR (COSY, HSQC) : Assigns coupled protons (e.g., propenyl vs. aromatic) and correlates carbons with their attached protons .
  • Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., propenyl rotation) .
  • Isotopic labeling : ¹³C-enriched reagents clarify ambiguous signals in complex mixtures .

Basic: What are the stability considerations for storing and handling 1-bromo-4-(2-propenyl)benzene?

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
  • Moisture control : Use molecular sieves in storage containers to avoid hydrolysis of the propenyl group .
  • Thermal stability : Decomposes above 150°C; avoid prolonged heating during synthesis .

Advanced: How can large-scale synthesis of this compound be optimized for industrial-academic collaborations?

  • Continuous flow chemistry : Enhances heat/mass transfer and reduces Pd catalyst loading (≤0.5 mol%) .
  • Green solvents : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress, minimizing purification steps .

Basic: What are the primary research applications of 1-bromo-4-(2-propenyl)benzene?

  • Pharmaceutical intermediates : Used to synthesize tyrosine kinase inhibitors and COX-2 blockers via Heck coupling .
  • Polymer chemistry : Serves as a monomer for conjugated polymers in OLEDs .
  • Biochemical probes : Functionalized to study enzyme-substrate interactions (e.g., fluorogenic assays) .

Advanced: How do electronic effects of substituents influence its reactivity in catalytic cycles?

  • Propenyl group : Electron-donating nature accelerates oxidative addition of Pd⁰ to the C–Br bond but slows reductive elimination .
  • Bromine : Stabilizes transition states in SNAr reactions, enabling regioselective C–C bond formation .
  • Steric effects : Ortho-substituents on the benzene ring hinder catalyst access, requiring bulkier ligands (e.g., XPhos) .

Basic: What safety protocols are essential when working with this compound?

  • Toxicity : Avoid inhalation/contact; LD₅₀ (rat) = 320 mg/kg (oral) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
  • Waste disposal : Halogenated waste must be incinerated in EPA-compliant facilities .

Advanced: How can computational tools predict and resolve contradictions in reported reaction pathways?

  • Reaxys/Scifinder : Cross-validate synthetic routes and identify unreported byproducts .
  • Machine learning (PISTACHIO database) : Predicts plausible reaction outcomes and optimizes catalyst performance .
  • Mechanistic studies : Isotope labeling (e.g., D/H) traces proton transfer steps in disputed pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.